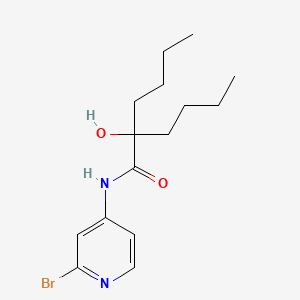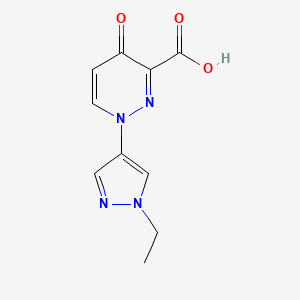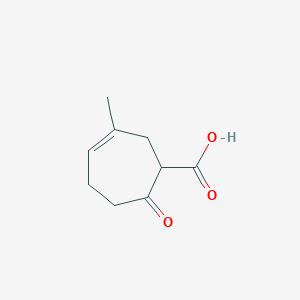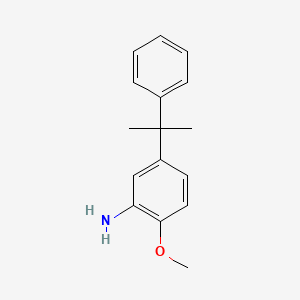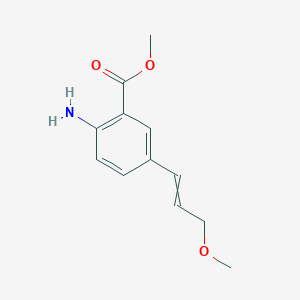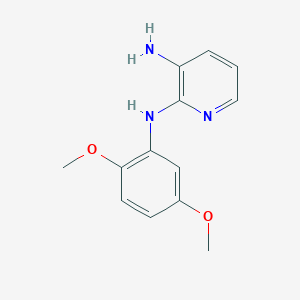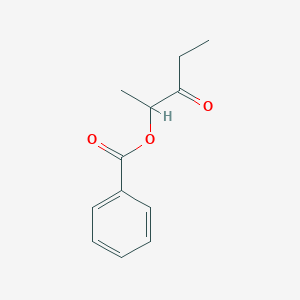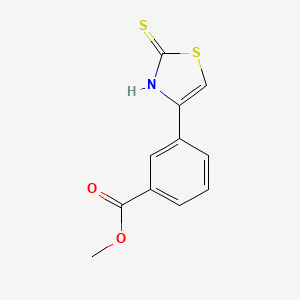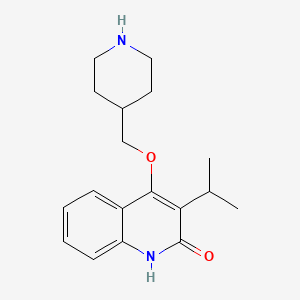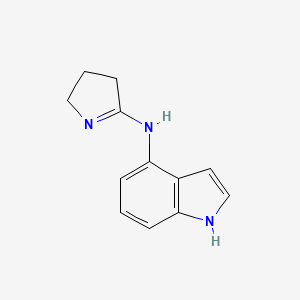![molecular formula C13H20ClN5OSi B13883876 6-chloro-N-[2-(2-trimethylsilylethoxymethyl)triazol-4-yl]pyridin-3-amine](/img/structure/B13883876.png)
6-chloro-N-[2-(2-trimethylsilylethoxymethyl)triazol-4-yl]pyridin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-chloro-N-[2-(2-trimethylsilylethoxymethyl)triazol-4-yl]pyridin-3-amine is a complex organic compound that features a pyridine ring substituted with a chloro group and a triazole ring
準備方法
The synthesis of 6-chloro-N-[2-(2-trimethylsilylethoxymethyl)triazol-4-yl]pyridin-3-amine typically involves multi-step synthetic routes. One common method includes the reaction of 6-chloropyridin-3-amine with 2-(trimethylsilylethoxymethyl)triazole under specific conditions. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as palladium on carbon. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
化学反応の分析
6-chloro-N-[2-(2-trimethylsilylethoxymethyl)triazol-4-yl]pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The chloro group on the pyridine ring can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include bases like sodium hydroxide and acids like hydrochloric acid. Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
6-chloro-N-[2-(2-trimethylsilylethoxymethyl)triazol-4-yl]pyridin-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound can be used in the study of enzyme interactions and protein binding.
Industry: It can be used in the production of advanced materials with specific properties.
作用機序
The mechanism of action of 6-chloro-N-[2-(2-trimethylsilylethoxymethyl)triazol-4-yl]pyridin-3-amine involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The chloro group on the pyridine ring can also participate in binding interactions, affecting the compound’s overall activity. Pathways involved may include inhibition of enzyme activity or disruption of protein-protein interactions.
類似化合物との比較
Similar compounds to 6-chloro-N-[2-(2-trimethylsilylethoxymethyl)triazol-4-yl]pyridin-3-amine include other triazole and pyridine derivatives. For example:
6-chloropyridin-3-amine: Lacks the triazole ring but shares the chloro-substituted pyridine structure.
2-(trimethylsilylethoxymethyl)triazole: Contains the triazole ring but lacks the pyridine moiety. The uniqueness of this compound lies in its combined structure, which allows for specific interactions and applications not possible with the individual components.
特性
分子式 |
C13H20ClN5OSi |
|---|---|
分子量 |
325.87 g/mol |
IUPAC名 |
6-chloro-N-[2-(2-trimethylsilylethoxymethyl)triazol-4-yl]pyridin-3-amine |
InChI |
InChI=1S/C13H20ClN5OSi/c1-21(2,3)7-6-20-10-19-16-9-13(18-19)17-11-4-5-12(14)15-8-11/h4-5,8-9H,6-7,10H2,1-3H3,(H,17,18) |
InChIキー |
WHWABRUNNPIWSX-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)CCOCN1N=CC(=N1)NC2=CN=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


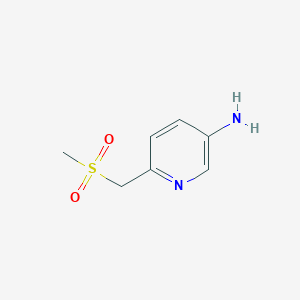
![2-[2-Chloro-4-(trifluoromethyl)phenyl]ethanol](/img/structure/B13883803.png)
![1-[3-Chloro-4-[(4-methoxyphenyl)methoxy]phenyl]ethanone](/img/structure/B13883807.png)
